molecular formula C25H22INO4 B14906726 (S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid

(S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid

Cat. No.: B14906726
M. Wt: 527.3 g/mol
InChI Key: NTYMKJLKRPSMBW-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and an iodophenyl group, which can be involved in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Fmoc Protection:

    Iodination: The incorporation of the iodine atom into the phenyl ring.

    Coupling Reactions: Formation of the butanoic acid backbone through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers for the Fmoc protection and deprotection steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the iodophenyl group to other functional groups.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen exchange or nucleophilic substitution at the iodophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium iodide (NaI) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-ligand interactions due to its ability to form stable complexes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amine groups, facilitating the synthesis of peptides and other complex molecules. The iodophenyl group can participate in various chemical reactions, enabling the modification of the compound for different applications.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Lacks the iodine atom, resulting in different reactivity.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid: Contains a bromine atom instead of iodine, leading to variations in chemical behavior.

Uniqueness

The presence of the iodophenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid imparts unique reactivity, making it suitable for specific applications that require halogenated compounds. This distinguishes it from similar compounds that lack the iodine atom or contain different halogens.

Properties

Molecular Formula

C25H22INO4

Molecular Weight

527.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-iodophenyl)butanoic acid

InChI

InChI=1S/C25H22INO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

NTYMKJLKRPSMBW-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I

Origin of Product

United States

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